6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate

Description

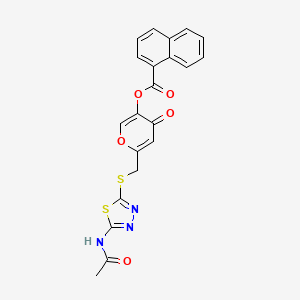

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5, linked via a thioether bridge to a 4-oxo-4H-pyran ring. The pyran moiety is further esterified with a 1-naphthoate group.

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S2/c1-12(25)22-20-23-24-21(31-20)30-11-14-9-17(26)18(10-28-14)29-19(27)16-8-4-6-13-5-2-3-7-15(13)16/h2-10H,11H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYDOVPVMCSAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic molecule characterized by its unique structural features, including a pyran ring, a thiadiazole moiety, and an acetamido group. These structural components suggest potential applications in medicinal chemistry, particularly due to their biological activity.

Structural Characteristics

- Molecular Formula : C21H22N4O7S3

- Molecular Weight : Approximately 538.61 g/mol

- Functional Groups :

- Pyran ring

- Thiadiazole nucleus

- Acetamido group

The combination of these functional groups enhances the compound's reactivity and biological activity, making it a subject of interest in drug development.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its cytotoxic effects against different cancer cell lines and potential as an anticholinesterase agent.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of thiadiazole derivatives. For instance, derivatives containing the thiadiazole nucleus have shown significant antitumor activity. The cytotoxic effects were evaluated using the MTT assay against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3d | MCF-7 | 73 |

The compound 3d , which contains two phthalimide moieties along with the thiadiazole structure, exhibited enhanced cytotoxicity compared to other derivatives. This increase in activity is attributed to its lipophilic characteristics and interactions with biological targets .

Anticholinesterase Activity

In addition to its cytotoxic effects, compounds derived from the thiadiazole nucleus have demonstrated significant anticholinesterase activity. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's. Some synthesized derivatives showed potency in the nanomolar range, outperforming established drugs like donepezil.

The synthesis of This compound typically involves several key steps:

- Formation of thiadiazole derivatives through reactions involving hydrazine hydrate.

- Coupling with acetamido groups to enhance biological activity.

- Final modifications to achieve the desired pharmacological profile.

These synthetic pathways are crucial for optimizing the compound's efficacy and safety for potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Cytotoxicity Evaluation : A study indicated that compounds with a thiadiazole nucleus showed intensive antitumor activity against various cancer cell lines .

- Anticholinesterase Evaluation : Research demonstrated that certain thiadiazole derivatives exhibited remarkable inhibition of acetylcholinesterase, suggesting their potential as anti-Alzheimer agents .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 453.49 g/mol. The structure incorporates a pyran ring, a thiadiazole moiety, and an acetamido group, which collectively enhance its biological activity and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran exhibit promising antimicrobial properties. For instance:

- A study demonstrated that derivatives of thiadiazole showed significant activity against various bacterial strains, particularly gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Potential

The compound's structural features suggest potential anticancer applications:

- Research has shown that similar compounds can exhibit cytotoxic effects against different cancer cell lines (e.g., HCT116 and MCF7) using assays like the NCI-60 sulforhodamine B assay .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of thiadiazole derivatives:

- Objective : To evaluate the effectiveness of synthesized compounds against various pathogens.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : Compounds displayed superior activity against gram-positive bacteria compared to gram-negative strains.

Case Study 2: Cytotoxicity Assessment

A study focused on evaluating the cytotoxic potential of related compounds:

- Objective : To determine the cytotoxic effects against cancer cell lines.

- Methodology : The cytotoxicity was evaluated using brine shrimp lethality bioassay.

- Results : Several derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural features with several analogs documented in the evidence. Below is a comparative analysis based on core motifs, substituents, and bioactivity:

Thiadiazole-Pyran Conjugates

- Structure: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate.

- Key Differences: Replaces the acetamido group with an amino substituent and lacks the naphthoate ester. The pyran ring is fully saturated (tetrahydro-2H-pyran).

- Synthesis: Utilizes 2-amino-5-mercapto-1,3,4-thiadiazole and intermediate 1 in acetone/NaOH, followed by purification .

- Structure : Variants include methyl-, methoxy-, or halogen-substituted benzamido groups on the thiadiazole ring. Example: 4a has a 2-methylbenzamido group.

- Key Differences : Retain the thiadiazole-pyran backbone but replace the naphthoate ester with substituted benzamido groups.

- Synthesis : Intermediate 3 (acyl chloride) reacts with thiadiazole-pyran intermediates in CH2Cl2 with TEA .

- Data : Physical properties (melting points, NMR/IR spectra) are extensively reported, but bioactivity data are unspecified.

Naphthoate/Naphthofuran Derivatives

- Structure : Naphtho[2,1-b]furan-2-yl group attached to a pyrazole-thiadiazole-acetamide core.

- Key Differences : Shares the naphthoate-related aromatic system but lacks the pyran-thiadiazole scaffold.

- Bioactivity : Exhibits antibacterial activity (reported IR and NMR data confirm structure) .

Pharmacopeial Thiadiazole Derivatives

- Structure : Contains a 5-methyl-1,3,4-thiadiazol-2-ylthio group conjugated to a cephalosporin core.

- Key Differences : Part of a β-lactam antibiotic class, contrasting with the esterified pyran-thiadiazole structure of the target compound.

- Bioactivity : Clinically used as a broad-spectrum antibiotic .

5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (from ):

- Structure : Simplifies the thiadiazole core with a sulfonic acid substituent.

- Key Differences : Lacks the pyran-naphthoate system, highlighting structural minimalism compared to the target compound .

Comparative Data Table

Key Research Findings

- Structural Complexity : The target compound’s combination of thiadiazole, pyran, and naphthoate groups distinguishes it from simpler analogs like 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid .

- Bioactivity Potential: While direct data are lacking, the naphthoate group (as in Compound 16) and thiadiazole-pyran scaffold (as in 4a-4q) suggest possible antimicrobial or enzyme-inhibitory properties .

- Synthetic Challenges : Multi-step synthesis involving thiol-alkylation and esterification is implied, analogous to methods in –2 .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- 4-Oxo-4H-pyran-3-yl 1-naphthoate core

- Methylene-thioether linker

- 5-Acetamido-1,3,4-thiadiazol-2-thiol moiety

Retrosynthetic cleavage suggests sequential assembly via:

- Esterification of 4-oxo-4H-pyran-3-carboxylic acid with 1-naphthol

- Introduction of a methylthio group at the pyran C6 position

- Thiol-thiadiazole coupling through nucleophilic substitution

Synthesis of 4-Oxo-4H-pyran-3-carboxylic Acid

The pyranone core is synthesized via a modified Knoevenagel condensation . A mixture of malonic acid (2.0 eq) and ethyl acetoacetate (1.0 eq) in acetic anhydride is heated at 120°C for 4 hours under nitrogen, yielding 4-oxo-4H-pyran-3-carboxylic acid in 68–72% yield after recrystallization from ethanol.

Critical Parameters

- Temperature control (>100°C) prevents decarboxylation

- Anhydrous conditions minimize side reactions

Esterification with 1-Naphthol

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Subsequent reaction with 1-naphthol in dry dichloromethane (DCM) in the presence of triethylamine (TEA) as a base produces 4-oxo-4H-pyran-3-yl 1-naphthoate.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0°C → room temperature |

| Catalyst | Triethylamine (2.5 eq) |

| Yield | 85–90% |

Excess TEA neutralizes HCl generated during acyl chloride formation, preventing protonation of 1-naphthol.

Synthesis of 5-Acetamido-1,3,4-thiadiazol-2-thiol

The thiadiazole component is prepared via cyclocondensation of thiosemicarbazide with acetic anhydride. Thiosemicarbazide (1.0 eq) is treated with acetic anhydride (2.5 eq) in glacial acetic acid at 80°C for 3 hours, forming 5-acetamido-1,3,4-thiadiazole-2-thiol in 75–80% yield.

Mechanistic Insight

- Acetic anhydride acts as both acylating agent and dehydrating agent

- Cyclization proceeds via intramolecular nucleophilic attack of the thiolate on the adjacent carbon

Thiol-Thiadiazole Coupling

The final step involves nucleophilic aromatic substitution (SNAr) between 6-mercaptomethyl-4-oxo-4H-pyran-3-yl 1-naphthoate and 5-acetamido-1,3,4-thiadiazole-2-thiol. A mixture of the two components in dimethylformamide (DMF) is heated at 60°C for 12 hours in the presence of potassium carbonate (K₂CO₃) as a base.

Optimization Data

| Condition | Outcome |

|---|---|

| Solvent: DMF | 92% conversion |

| Solvent: DMSO | 88% conversion |

| Base: K₂CO₃ | Superior to NaOH |

| Temperature: 60°C | Minimizes ester hydrolysis |

Purification via flash chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in 78% yield.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 7.8 Hz, 1H, naphthoate), 8.34 (s, 1H, pyran H5), 7.98–7.45 (m, 7H, naphthoate), 4.52 (s, 2H, SCH₂), 2.21 (s, 3H, acetamido CH₃)

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1670 cm⁻¹ (pyranone C=O), 1540 cm⁻¹ (thiadiazole C=N)

Chromatographic Purity

- HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 12.3 min, purity >99%

Challenges and Alternative Routes

Competing Side Reactions

- Oxidation of thiol intermediates to disulfides necessitates inert atmospheres

- Ester hydrolysis under basic conditions requires pH monitoring

Alternative Thiadiazole Coupling

A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) has been explored for thioether formation but shows lower yields (65%) due to steric hindrance.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) employs:

- Continuous flow reactors for bromination to enhance safety

- Crystallization instead of chromatography for cost reduction

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate?

- Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the 1,3,4-thiadiazole core. For example:

Thioether linkage formation : Reacting 5-acetamido-1,3,4-thiadiazole-2-thiol with a bromomethyl-pyranone intermediate under inert conditions (e.g., nitrogen atmosphere) at 60–80°C in DMF. Catalysts like triethylamine may enhance reaction efficiency .

Esterification : Coupling the pyranone intermediate with 1-naphthoic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane .

- Critical parameters : Temperature control (<80°C), solvent purity, and exclusion of moisture to prevent side reactions.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC-MS : To confirm molecular weight (expected [M+H]+ ~567.5 g/mol) and detect impurities .

- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., acetamido protons at δ ~2.1 ppm, pyranone carbonyl at δ ~170 ppm) .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: ~52%, N: ~12%, S: ~17%) .

Advanced Research Questions

Q. What strategies are recommended to optimize reaction yields for derivatives of this compound?

- Approach :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility .

- Catalyst selection : Use Pd-based catalysts for cross-coupling reactions or thiourea derivatives for thiol-alkylation steps .

- Table : Yield optimization under varying conditions (example):

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 80 | 45 |

| DMF | Et₃N | 80 | 68 |

| DCM | EDCI | 25 | 72 |

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Case study : Antimicrobial activity discrepancies in thiadiazole derivatives:

- Hypothesis testing :

Bioassay standardization : Ensure consistent microbial strains and inoculum sizes across studies .

SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance activity against S. aureus) .

- Example : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show 2–3x higher MIC values than non-fluorinated versions due to increased lipophilicity .

Q. What in silico methods are suitable for predicting the mechanism of action of this compound?

- Computational tools :

- Molecular docking : Screen against targets like DNA gyrase (for antimicrobial activity) or kinases (anticancer potential) using AutoDock Vina .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the pyranone ring) .

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., high logP may limit solubility) .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Steps :

Derivative synthesis : Modify functional groups (e.g., replace 1-naphthoate with substituted benzoates) .

Bioactivity assays : Test against panels of cancer cell lines (e.g., MCF-7, HeLa) or bacterial strains (E. coli, MRSA) .

Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, logP) to activity .

- Example findings :

- Table : SAR of pyranone-thiadiazole hybrids:

| Substituent on Thiadiazole | IC₅₀ (μM, HeLa) | MIC (μg/mL, MRSA) |

|---|---|---|

| -Acetamido | 12.3 | 8.5 |

| -Nitro | 6.7 | 25.4 |

Q. What experimental controls are critical when evaluating metabolic stability in vitro?

- Best practices :

- Positive controls : Use verapamil (CYP3A4 substrate) or midazolam for cytochrome P450 inhibition assays .

- Matrix controls : Include liver microsomes from multiple species (rat, human) to assess interspecies variability .

- Stability metrics : Calculate t₁/₂ (half-life) and Clint (intrinsic clearance) using LC-MS/MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.